molecular formula C25H32N4O4 B4980918 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide

Cat. No.: B4980918
M. Wt: 452.5 g/mol
InChI Key: OSKCRDAOUYGKLM-UHFFFAOYSA-N
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Description

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a benzamide core, a methoxyphenyl group, and a piperazine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of scientific research.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-17(2)22(25(32)29-15-13-28(3)14-16-29)27-24(31)20-7-5-6-8-21(20)26-23(30)18-9-11-19(33-4)12-10-18/h5-12,17,22H,13-16H2,1-4H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKCRDAOUYGKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzamide with 1-(4-methylpiperazin-1-yl)butan-2-one under appropriate conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, typically involving the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups in the compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzamide derivatives, while reduction of the carbonyl groups can yield alcohol or amine derivatives.

Scientific Research Applications

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular receptors, altering their conformation and triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and biological activity. Its combination of a benzamide core, methoxyphenyl group, and piperazine moiety distinguishes it from other similar compounds and provides it with unique properties that can be exploited in various scientific and industrial applications.

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